Cas no 1595913-52-2 (1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one)
1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-Pentanone, 1-(3-hydroxy-1-azetidinyl)-3-methyl-
- 1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one
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- Inchi: 1S/C9H17NO2/c1-3-7(2)4-9(12)10-5-8(11)6-10/h7-8,11H,3-6H2,1-2H3
- InChI Key: MMBDIGNONDNLET-UHFFFAOYSA-N
- SMILES: C(N1CC(O)C1)(=O)CC(C)CC
Experimental Properties
- Density: 1.092±0.06 g/cm3(Predicted)
- Boiling Point: 310.6±35.0 °C(Predicted)
- pka: 13.83±0.20(Predicted)
1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H126196-100mg |
1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one |
1595913-52-2 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | H126196-500mg |
1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one |
1595913-52-2 | 500mg |
$ 365.00 | 2022-06-04 | ||
| TRC | H126196-1g |
1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one |
1595913-52-2 | 1g |
$ 570.00 | 2022-06-04 | ||
| Life Chemicals | F1907-3452-0.25g |
1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one |
1595913-52-2 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
| Life Chemicals | F1907-3452-0.5g |
1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one |
1595913-52-2 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
| Life Chemicals | F1907-3452-1g |
1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one |
1595913-52-2 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
| Life Chemicals | F1907-3452-2.5g |
1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one |
1595913-52-2 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
| Life Chemicals | F1907-3452-5g |
1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one |
1595913-52-2 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
| Life Chemicals | F1907-3452-10g |
1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one |
1595913-52-2 | 95%+ | 10g |
$1684.0 | 2023-09-07 |
1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one
Comprehensive Overview of 1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one (CAS No. 1595913-52-2)
1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one (CAS No. 1595913-52-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This molecule, characterized by its unique azetidine ring and hydroxy functional group, serves as a versatile intermediate in the synthesis of bioactive molecules. Its structural features, including the 3-methylpentan-1-one backbone, make it a valuable building block for drug discovery and material science applications.
The compound's CAS number 1595913-52-2 is a critical identifier for researchers and regulatory bodies, ensuring precise tracking in global databases. Recent trends in organic chemistry highlight the growing demand for heterocyclic compounds like 1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one, particularly in the development of novel small-molecule therapeutics. Searches for "azetidine derivatives in drug design" and "hydroxy-functionalized ketones" have surged, reflecting its relevance in modern research.
From a synthetic perspective, the hydroxyazetidine moiety in this compound offers opportunities for further derivatization, enabling the creation of chiral intermediates for asymmetric synthesis. Its 3-methylpentanone segment contributes to lipophilicity, a property highly sought after in pharmacokinetic optimization. Laboratories frequently inquire about "solubility of 1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one" and "stability under acidic conditions," indicating practical concerns in handling this material.
In the context of green chemistry, researchers are exploring eco-friendly routes to synthesize 1595913-52-2, aligning with the industry's shift toward sustainable practices. The compound's potential in bioconjugation and prodrug development has also sparked interest, as evidenced by rising queries about "azetidine-based prodrug strategies." Its balanced molecular weight (approximately 171.22 g/mol) makes it suitable for fragment-based drug discovery approaches.
Analytical characterization of 1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one typically involves advanced techniques like NMR spectroscopy and mass spectrometry, with particular focus on confirming the stereochemistry of the 3-hydroxyazetidine unit. Patent literature reveals its utility in kinase inhibitor scaffolds, addressing popular search terms such as "azetidine motifs in targeted therapy." The compound's logP value and hydrogen bond donor/acceptor count are frequently analyzed parameters in medicinal chemistry workflows.
As the pharmaceutical industry prioritizes ring saturation strategies to improve drug-like properties, 1595913-52-2 exemplifies how saturated nitrogen heterocycles can enhance metabolic stability. Recent publications discussing "conformational restriction in drug design" often reference similar azetidine-containing structures. The compound's crystalline form and polymorphism characteristics are additional areas of investigation, particularly for formulation scientists.
In conclusion, 1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one represents a compelling case study in modern structure-activity relationship research. Its dual functionality as both a hydrogen bond donor (via the hydroxy group) and hydrogen bond acceptor (through the carbonyl and azetidine nitrogen) makes it a multifaceted tool for molecular recognition studies. With ongoing innovations in catalytic azetidine synthesis, this compound's accessibility and applications are expected to expand further in coming years.
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